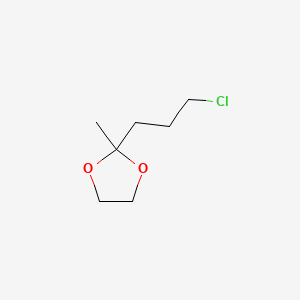

2-(3-Chloropropyl)-2-methyl-1,3-dioxolane

Description

Contextualization within the Dioxolane Class of Heterocyclic Compounds

Dioxolanes are a class of organic compounds characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. utsouthwestern.edu Specifically, 1,3-dioxolanes are heterocyclic acetals or ketals formed, most commonly, by the reaction of an aldehyde or a ketone with ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org

The primary and most crucial role of the dioxolane group in organic synthesis is as a protecting group for carbonyl functionalities. wikipedia.org By converting a reactive aldehyde or ketone into a dioxolane, chemists can shield it from reacting with nucleophiles or bases while transformations are carried out on other parts of the molecule. organic-chemistry.orgfiveable.me These cyclic ketals are generally stable under neutral or basic conditions but can be readily removed (deprotected) by acid-catalyzed hydrolysis, regenerating the original carbonyl group for subsequent reactions. wikipedia.orgfiveable.me This stability and ease of removal make dioxolanes an indispensable tool in the synthetic chemist's arsenal.

Significance as a Synthetic Intermediate in Complex Molecule Construction

The importance of 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane lies in its identity as a bifunctional molecule. It is the ethylene ketal of 5-chloro-2-pentanone (B45304). nist.govsigmaaldrich.com This structure provides two key features for synthetic manipulation:

A protected ketone in the form of the 2-methyl-1,3-dioxolane (B1212220) group.

A reactive primary alkyl chloride at the terminus of the propyl chain.

This arrangement allows for a strategic, stepwise approach to building larger molecules. The alkyl chloride end of the molecule can undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, it can react with alkoxides to form ethers, with cyanide to introduce a nitrile group, or with organometallic reagents. Throughout these transformations, the ketone functionality remains safely masked and unreactive within the dioxolane ring.

Once the desired modification at the chloropropyl chain is complete, the dioxolane protecting group can be selectively removed through acid hydrolysis. This unmasks the ketone, making it available for a new set of reactions, such as reduction, oxidation, or addition of other nucleophiles.

A documented application of this strategy is the use of this compound in the preparation of 7-[(4,4-Ethylenedioxy)pentoxy]-2H-1-benzopyran-2-one. In this synthesis, the chloropropyl group is utilized to form an ether linkage with a phenolic hydroxyl group, while the protected ketone is carried through the reaction sequence, demonstrating the compound's value as a versatile building block.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropropyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERIRWCHSOJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208516 | |

| Record name | 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-08-5 | |

| Record name | 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5978-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloropropyl)-2-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-CHLOROPROPYL)-2-METHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLK2GJP7MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 3 Chloropropyl 2 Methyl 1,3 Dioxolane and Its Analogs

Classical Organic Synthesis Routes

Traditional methods for the synthesis of 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and related dioxolanes rely on fundamental reactions of organic chemistry, including ketalization, chlorination, and carbon-carbon bond formation using organometallic reagents.

Formation from Dioxolane Precursors and Chlorinating Agents

The most direct and widely utilized method for synthesizing this compound is the ketalization of 5-chloro-2-pentanone (B45304) with ethylene (B1197577) glycol. sigmaaldrich.com This reaction is a standard procedure for protecting carbonyl groups and is typically catalyzed by an acid. organic-chemistry.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the hydroxyl groups of ethylene glycol. Subsequent dehydration yields the stable five-membered cyclic ketal ring. researchgate.net The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.

Alternatively, the target molecule can be synthesized from a dioxolane precursor bearing a hydroxyl group. This involves the preparation of 2-methyl-2-(3-hydroxypropyl)-1,3-dioxolane, which is subsequently chlorinated. The precursor can be synthesized via the ketalization of a corresponding hydroxy ketone. The terminal alcohol is then converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This two-step approach offers flexibility, particularly when the starting material is the hydroxy ketone rather than the chloro ketone. For example, a similar transformation involving the bromination of 2-methyl-1,3-dioxolane-2-ethanol (B1585420) has been reported with yields of 75% using dibromotriphenylphosphorane. organic-chemistry.org

| Method | Starting Materials | Reagents | Key Features |

| Direct Ketalization | 5-Chloro-2-pentanone, Ethylene Glycol | Acid Catalyst (e.g., p-TsOH) | A common and direct route for carbonyl protection. organic-chemistry.org |

| Chlorination of Precursor | 2-Methyl-2-(3-hydroxypropyl)-1,3-dioxolane | Thionyl Chloride (SOCl₂) | Involves conversion of a terminal alcohol to an alkyl chloride. organic-chemistry.org |

Direct Alkylation Strategies in Dioxolane Synthesis

Direct alkylation provides a powerful method for forming carbon-carbon bonds at the C2 position of the dioxolane ring. This strategy often involves an "umpolung" or reversal of polarity of the carbonyl carbon from an electrophile to a nucleophile. For this to occur, the proton at the C2 position must be sufficiently acidic to be removed by a strong base. While the C2 proton of 2-methyl-1,3-dioxolane (B1212220) is not particularly acidic, its dithiane analog, 2-methyl-1,3-dithiane, can be deprotonated by a strong base like n-butyllithium to form a 2-lithio derivative. researchgate.net

This nucleophilic dithianyl anion can then react with an electrophile, such as 1-bromo-3-chloropropane, in an SN2 reaction to form the desired carbon skeleton. Subsequent conversion of the dithiane to the dioxolane would be required to yield the final product. Although this specific route for this compound is not extensively documented, the alkylation of 2-lithio-1,3-dithianes with primary alkyl sulfonates or halides is a well-established synthetic method. researchgate.net

Another approach involves radical chemistry. The 2-dioxolanyl radical can be generated from 1,3-dioxolane (B20135) via hydrogen atom transfer (HAT). nih.gov This radical can then add to electron-deficient alkenes in a radical-chain mechanism, forming a new C-C bond at the C2 position. nih.gov

Friedel-Crafts Type Reactions in Related Systems

Classical Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a set of reactions used to attach substituents to aromatic rings via electrophilic aromatic substitution. nih.gov The two main types are Friedel-Crafts alkylation and acylation, both of which require a Lewis acid catalyst (e.g., AlCl₃) to generate a potent electrophile (a carbocation or an acylium ion) that can attack the electron-rich aromatic ring. nih.gov

Given that this compound is an aliphatic, non-aromatic compound, classical Friedel-Crafts reactions are not applicable for its direct synthesis. The reaction fundamentally requires an aromatic substrate to proceed.

However, the underlying principle of using a Lewis acid to generate an electrophile for C-C bond formation is a cornerstone of organic synthesis and has been extended to non-aromatic systems. In conceptually related reactions, a Lewis acid can activate a substrate to create an electrophilic center that is then attacked by a nucleophile. For instance, Lewis acid-catalyzed reactions of silyl (B83357) enol ethers with various electrophiles, including acetals, are well-documented. purdue.edu In such a scenario, the dioxolane could potentially be activated by a Lewis acid to form an oxocarbenium ion, which would then be attacked by a carbon nucleophile like a silyl enol ether. This type of transformation, while not a Friedel-Crafts reaction, represents a modern analogue for C-C bond formation in related systems. purdue.educolab.ws

Grignard Reagent Based Synthetic Pathways

Grignard reagents are powerful nucleophiles used for creating carbon-carbon bonds. A plausible synthetic route for this compound using a Grignard reagent involves the reaction of a protected carboxylic acid derivative with methylmagnesium bromide.

One potential pathway begins with 4-chlorobutyric acid. The carboxylic acid would first be converted to an ester, such as ethyl 4-chlorobutyrate. This ester could then be protected as its dioxolane derivative by reaction with ethylene glycol, though this is often difficult to achieve selectively in the presence of an ester. A more viable approach involves protecting the corresponding ketone. For example, one could start with a molecule already containing the dioxolane ring and a terminal halide, such as 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. organic-chemistry.org This compound could be converted into its Grignard reagent, followed by reaction with an appropriate single-carbon electrophile.

A more direct conceptual route involves the reaction of methylmagnesium bromide (CH₃MgBr) with a protected form of 4-chlorobutyryl chloride. The ketone functionality of the resulting product would then be protected as a dioxolane. A key challenge in any Grignard synthesis involving a halo-ketone framework is the incompatibility of the Grignard reagent with the carbonyl group. Therefore, protection of the carbonyl group as a dioxolane is a necessary first step before the formation or reaction of a Grignard reagent on the same molecule. msu.edu For instance, a Grignard reagent like (1,3-dioxolan-2-ylmethyl)magnesium bromide can be prepared and used in reactions with electrophiles. chemicalbook.com

| Retrosynthetic Approach | Key Reagents | Description |

| Acyl Chloride Addition | Methylmagnesium Bromide, Protected 4-chlorobutyryl chloride | A Grignard reagent adds a methyl group to an acyl chloride that already contains the protected chloropropyl chain. |

| Ester Addition | Methylmagnesium Bromide, Ethyl 4-chlorobutyrate | Two equivalents of Grignard reagent add to an ester, forming a tertiary alcohol, which would then require ketalization. |

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of dioxolanes has particularly benefited from the development of Lewis acid catalysis.

Lewis Acid Catalyzed Transformations

The formation of this compound via the ketalization of 5-chloro-2-pentanone with ethylene glycol can be significantly accelerated by the use of a Lewis acid catalyst. organic-chemistry.org Lewis acids function by coordinating to the carbonyl oxygen, thereby withdrawing electron density and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. researchgate.net

A wide range of Lewis acids have been shown to be effective for the synthesis of dioxolanes and other acetals. These include metal triflates, which are known for their high catalytic activity and tolerance to moisture. Scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃) are particularly effective, often requiring only catalytic amounts (e.g., 1 mol%) to achieve high yields under mild conditions. Zirconium tetrachloride (ZrCl₄) is another highly efficient and chemoselective catalyst for acetalization. organic-chemistry.org These catalysts often obviate the need for harsh acidic conditions and the cumbersome removal of water, making the process more environmentally friendly and efficient. The choice of catalyst can also influence the selectivity of the reaction, especially in substrates with multiple functional groups. organic-chemistry.org

| Lewis Acid Catalyst | Typical Loading | Key Advantages |

| Scandium Triflate (Sc(OTf)₃) | 1-5 mol% | Highly effective, can be used in low catalytic amounts. |

| Bismuth Triflate (Bi(OTf)₃) | 1-10 mol% | Efficient, relatively inexpensive, and environmentally benign. |

| Zirconium Tetrachloride (ZrCl₄) | 1-3 mol% | High chemoselectivity and efficiency under mild conditions. organic-chemistry.org |

| Copper(II) Triflate (Cu(OTf)₂) | 5-10 mol% | Effective for acylation and can be used in ketalization. |

Photocatalytic Synthesis of Cyclic Acetals

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient reaction pathways. The synthesis of cyclic acetals, including derivatives of 1,3-dioxolane, can be achieved using photocatalytic methods. For instance, the acetalization of a variety of aldehydes and ketones with ethylene glycol can be catalyzed by Eosin Y, a readily available organic dye, under irradiation with household light bulbs. This method is notable for its use of a metal-free catalyst and visible light, aligning with the principles of green chemistry.

The reaction proceeds through the photoexcitation of Eosin Y, which then initiates the acetalization process. A diverse range of carbonyl compounds can be effectively converted to their corresponding 1,3-dioxolanes in high yields.

Table 1: Photocatalytic Acetalization of Various Carbonyl Compounds with Ethylene Glycol using Eosin Y

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-1,3-dioxolane | 95 |

| 2 | p-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-dioxolane | 98 |

| 3 | p-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-dioxolane | 92 |

| 4 | Cyclohexanone | 1,4-Dioxaspiro[4.5]decane | 85 |

| 5 | Acetophenone | 2-Methyl-2-phenyl-1,3-dioxolane | 88 |

Data sourced from a study on photochemical acetalization catalyzed by Eosin Y.

Another approach involves the use of iron(III) chloride hexahydrate and sodium nitrite (B80452) under UV irradiation to synthesize 1,3-dioxacyclanes. chemicalbook.com This method has been successfully applied to the synthesis of 2-methyl-1,3-dioxolane, an analog of the target compound, with a reported yield of 67%. chemicalbook.com The reaction is typically carried out in a quartz reactor using a medium-pressure mercury lamp as the light source. chemicalbook.com

Polymer-Supported Catalysis for Enhanced Efficiency

Polymer-supported catalysts offer significant advantages in terms of catalyst recovery and reusability, which are crucial for enhancing the efficiency and sustainability of chemical processes. These catalysts consist of a catalytically active species that is immobilized on a polymer backbone. iupac.org This heterogenization of a homogeneous catalyst facilitates its separation from the reaction mixture, often by simple filtration.

In the context of 1,3-dioxolane synthesis, a silver-based polymer catalyst, Ag₂(4,4'-bipy)₂(O₃SCH₂CH₂SO₃)·4H₂O, has been utilized for the synthesis of 2-methyl-2-propyl-1,3-dioxolane (B14162616) from 2-pentanone and ethylene glycol. chemicalbook.com This reaction, carried out in toluene (B28343) at 110°C, resulted in a high yield of the desired product.

Table 2: Polymer-Supported Silver-Catalyzed Synthesis of a 1,3-Dioxolane Analog

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Pentanone | Ethylene Glycol | Ag₂(4,4'-bipy)₂(O₃SCH₂CH₂SO₃)·4H₂O-based polymer | Toluene | 110 | 87 |

Data from a study on the synthesis of 2-methyl-2-propyl-1,3-dioxolane. chemicalbook.com

The use of polymeric dicyanoketene (B14166945) acetals (DCKA) as recyclable π-acid catalysts has also been explored for reactions involving acetals, highlighting the versatility of polymer-supported systems in this area of chemistry. nih.gov

Advanced Synthetic Techniques

Domino Reactions and Multicomponent Synthesis

Domino reactions and multicomponent reactions represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources.

A notable example in the synthesis of substituted 1,3-dioxolanes is a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether. nih.gov This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene with a hypervalent iodine reagent. The subsequent stereoselective trapping of this cation by the silyl enol ether leads to the formation of the substituted 1,3-dioxolane. nih.gov This approach allows for the stereocontrolled synthesis of complex dioxolane structures.

Controlled Reaction Conditions and Yield Optimization

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product. In the synthesis of 1,3-dioxolanes via the acid-catalyzed reaction of a ketone with ethylene glycol, several factors can be controlled to enhance the reaction outcome.

A common strategy to drive the equilibrium towards the formation of the ketal is the removal of water, a byproduct of the reaction. This is often achieved by azeotropic distillation using a Dean-Stark apparatus. The choice of catalyst and solvent also plays a crucial role. While traditional homogeneous acid catalysts like p-toluenesulfonic acid are effective, heterogeneous catalysts are gaining prominence due to their ease of separation. nih.gov

The reaction temperature and the stoichiometry of the reactants are other critical parameters that need to be optimized. The table below illustrates how different catalysts can influence the yield of 1,3-dioxolane synthesis under varying conditions for analogous compounds.

Table 3: Effect of Different Catalysts on the Yield of 1,3-Dioxolane Analogs

| Carbonyl Compound | Catalyst | Conditions | Yield (%) |

| Salicylaldehyde | Montmorillonite K10 | Reflux in toluene with trimethyl orthoformate | 53-92 |

| Benzaldehyde | [Hmim]₃PW₁₂O₄ | Reflux in toluene | 97 |

| Benzaldehyde | Mg(HSO₄)₂/SiO₂ | Ambient temperature, solvent-free | 75 |

Data compiled from studies on the synthesis of various 1,3-dioxolane derivatives. nih.gov

Industrial Scale Production Considerations and Process Chemistry

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness. For the industrial production of 1,3-dioxolane, a common analog, reactive distillation is an attractive and energy-efficient process. acs.org

In a reactive distillation process, the chemical reaction and the separation of products occur simultaneously in a single unit. For the synthesis of 1,3-dioxolane from formaldehyde (B43269) and ethylene glycol, this integrated approach can lead to higher yields and reduced energy consumption compared to traditional batch processes. acs.org The use of a cationic-exchange resin as a catalyst is also common in these industrial settings. acs.org

Reactivity and Mechanistic Investigations of 2 3 Chloropropyl 2 Methyl 1,3 Dioxolane

Elimination Reactions

Elimination reactions, particularly the E2 mechanism, can compete with SN2 reactions, especially when a strong base is used. nih.gov

The E2 (Elimination, Bimolecular) mechanism is a concerted process where a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. Simultaneously, a double bond forms, and the leaving group departs. libretexts.org

For 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, the alpha-carbon is the one bonded to the chlorine, and the beta-carbon is the adjacent CH₂ group in the propyl chain. A strong base can abstract a proton from this beta-carbon, leading to the formation of an alkene.

The product of this beta-elimination reaction would be 2-methyl-2-(prop-2-en-1-yl)-1,3-dioxolane .

Competition between SN2 and E2 is a key consideration. For primary, unhindered substrates like this compound, SN2 is generally the major pathway with most strong, unhindered nucleophiles/bases (e.g., OH⁻, OMe⁻, CN⁻). The E2 pathway becomes more significant with sterically bulky, strong bases such as potassium tert-butoxide (t-BuOK), which are poor nucleophiles due to their size but effective at abstracting protons. nih.gov

A critical requirement for the E2 mechanism is that the beta-hydrogen and the leaving group must be in an anti-periplanar conformation in the transition state. masterorganicchemistry.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond. libretexts.orglibretexts.org This alignment allows for optimal overlap of the developing p-orbitals to form the new pi bond.

In an acyclic (open-chain) molecule like this compound, free rotation around the Cα-Cβ single bond allows the molecule to easily adopt the necessary anti-periplanar conformation for the E2 reaction to occur. While this stereochemical requirement is crucial for understanding the mechanism and is particularly important in cyclic systems where rotation is restricted, it does not lead to different stereoisomeric products in this specific case. libretexts.orglibretexts.orgkhanacademy.org The resulting alkene, 2-methyl-2-(prop-2-en-1-yl)-1,3-dioxolane, does not possess E/Z isomerism.

Hydrolysis of the 1,3-Dioxolane (B20135) Ring

The hydrolysis of the 1,3-dioxolane moiety in this compound is a fundamental reaction, typically employed for deprotection to reveal the parent carbonyl compound. wikipedia.org This process is almost exclusively catalyzed by acids.

The acid-catalyzed hydrolysis of 1,3-dioxolanes, including this compound, proceeds through a well-established mechanistic pathway involving protonation and subsequent nucleophilic attack by water. ncert.nic.in The reaction is reversible and is driven to completion by the use of excess water.

The mechanism initiates with the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst (H₃O⁺), increasing the electrophilicity of the adjacent carbon atom (C2). This is followed by the cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and further reaction steps, including the attack of another water molecule, lead to the collapse of the hemiacetal intermediate, yielding the final products: the parent ketone and ethylene (B1197577) glycol. ncert.nic.in

General Mechanism of Acid-Catalyzed Dioxolane Hydrolysis

Protonation: A ring oxygen is protonated by an acid catalyst.

Ring Opening: The protonated C-O bond cleaves, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal diol.

Proton Transfer: The second ring oxygen is protonated.

Elimination: Cleavage of the second C-O bond releases ethylene glycol.

Final Deprotonation: Deprotonation of the resulting protonated ketone yields the final carbonyl product.

Various acid catalysts can be employed for this transformation, with the reaction rate and yield depending on the catalyst and conditions used.

| Catalyst | Solvent | Conditions | Typical Outcome |

| Aqueous HCl | Water/THF | Room Temperature | Efficient cleavage |

| p-Toluenesulfonic acid | Acetone/Water | Reflux | Common for deprotection |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature | Mild and selective cleavage |

| Iodine | Wet Acetone | Room Temperature | Neutral conditions |

This table presents common conditions for acetal (B89532) hydrolysis, applicable to the target compound.

Under standard hydrolytic conditions, the cleavage of the 1,3-dioxolane ring in this compound is not regioselective in terms of which C-O bond breaks first, as both lead to the same stable oxocarbenium ion intermediate. The ultimate products of complete hydrolysis are consistent and predictable.

The reaction yields two primary products:

Carbonyl Compound: 5-Chloro-2-pentanone (B45304)

Diol: Ethylene glycol

Reductive cleavage methods, however, can offer regioselectivity. researchgate.net For instance, using a Lewis acid in conjunction with a hydride reducing agent can lead to the formation of a mono-protected diol, where one of the original C-O bonds is cleaved and reduced to an ether. The regioselectivity of such a reaction on an unsymmetrical diol ether would depend on steric and electronic factors, often favoring cleavage at the less hindered site. researchgate.net

Oxidation and Reduction Transformations

The presence of both an alkyl halide and a protected ketone allows for selective oxidation or reduction reactions by choosing reagents that target one functional group while leaving the other intact.

The oxidation of the alkyl chain in this compound is challenging due to the relative inertness of the C-H bonds and the presence of the electron-withdrawing chlorine atom. The 1,3-dioxolane ring is generally stable to many oxidizing agents, especially under neutral or basic conditions. thieme-connect.de However, strong oxidizing agents in acidic media can cleave the acetal. organic-chemistry.org

Direct oxidation of the methylene (B1212753) C-H bonds of the propyl chain would require powerful reagents, often involving radical mechanisms. For instance, reagents like potassium permanganate (B83412) can oxidize alkyl chains, but the conditions are harsh and may not be compatible with the dioxolane ring. libretexts.org More sophisticated catalytic systems, such as those using manganese or iron complexes, have been developed for the chemoselective oxidation of methylene C–H bonds in the presence of more easily oxidized functionalities, but their application to a simple haloalkane like this is not commonly reported. nih.gov

Electrochemical oxidation of alkyl halides can lead to the loss of an electron from the halogen, followed by cleavage of the carbon-halogen bond to form a carbocation. researchgate.net This cation would then react with nucleophiles present in the solvent.

The reduction of the chloropropyl group to a propyl group is a more common transformation. This can be achieved through various methods that are chemoselective for the alkyl halide in the presence of the dioxolane ring. The dioxolane group is stable towards most hydride reagents and conditions used for catalytic hydrogenation. libretexts.org

Common strategies for the reduction of the C-Cl bond include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient method for dehalogenation.

Metal Hydride Reagents: While strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides, they may also cleave acetals if a Lewis acidic aluminum species is present. acs.org Milder reagents are often preferred.

Radical Dehalogenation: This is a highly effective method, often employing tributyltin hydride (Bu₃SnH) or a safer alternative like tris(trimethylsilyl)silane, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org This approach is very mild and highly chemoselective.

Dissolving Metal Reductions: Using metals like zinc in an acidic or alcoholic solvent can also effect the reduction of the alkyl halide. unacademy.com

| Reducing Agent | Initiator/Solvent | Conditions | Product |

| H₂ / Pd-C | Ethanol | Room Temp, 1 atm | 2-Methyl-2-propyl-1,3-dioxolane (B14162616) |

| Bu₃SnH | AIBN / Toluene (B28343) | 80-110 °C | 2-Methyl-2-propyl-1,3-dioxolane |

| Zn / CH₃OH | Acetic Acid | Reflux | 2-Methyl-2-propyl-1,3-dioxolane |

This table illustrates common reduction strategies for alkyl halides, which are applicable to the target molecule.

Radical Reactions and Mechanistic Pathways

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This process typically requires an energy input, such as heat or UV light, or the use of a radical initiator. libretexts.orgresearchgate.net

The radical chain mechanism for reactions involving the chloropropyl group can be described by three main stages: libretexts.orgyoutube.com

Initiation: A radical initiator (e.g., AIBN or a peroxide) undergoes homolysis to form initial radicals. These radicals can then abstract the chlorine atom from the substrate to generate the primary alkyl radical: 2-(3-radicalpropyl)-2-methyl-1,3-dioxolane.

Propagation: The generated alkyl radical can participate in a variety of reactions.

Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule (like Bu₃SnH), resulting in the reduced product and regenerating the chain-carrying radical. libretexts.org

Addition to Alkenes/Alkynes: The radical can add across a π-bond, forming a new C-C bond and a new radical species, which is a key step in many polymerization and intermolecular addition reactions.

Termination: The reaction is terminated when two radical species combine to form a stable, non-radical product. This can involve the coupling of two alkyl radicals, an alkyl radical with an initiator radical, or two initiator radicals. libretexts.org

These radical pathways are crucial in synthetic transformations such as dehalogenations and the formation of new carbon-carbon bonds. libretexts.orgresearchgate.net The dioxolane ring itself is generally unreactive under these conditions, allowing for selective chemistry on the alkyl halide portion of the molecule.

Photoinduced Radical Processes

There is no available research on the photoinduced radical processes of this compound. Investigations in this area would typically explore the compound's behavior under photochemical conditions, including the wavelengths of light required for excitation, the nature of the excited states, and the subsequent radical reactions that may occur. Such studies would be crucial for understanding its potential in photoredox catalysis or other light-initiated synthetic methodologies.

Single Electron Transfer Mechanisms in Dioxolane Chemistry

Specific studies on single electron transfer (SET) mechanisms involving this compound are absent from the current scientific literature. Research in this area would involve determining the oxidation and reduction potentials of the molecule and investigating its ability to act as either an electron donor or acceptor. Understanding these properties would provide insight into its potential reactivity in SET-initiated reactions, which are fundamental in various organic transformations.

Hydrogen Atom Transfer (HAT) in Reaction Systems

There is no documented research on hydrogen atom transfer (HAT) reactions involving this compound. Such studies would typically investigate the kinetics and thermodynamics of hydrogen atom abstraction from or to this molecule by various radical species. The presence of both the dioxolane ring and the chloropropyl side chain offers multiple sites for potential HAT reactions, and their relative reactivities would be a key area of investigation.

Carbon-Carbon Bond Cleavage in Cyclic Radical Cations

No information is available regarding the carbon-carbon bond cleavage in the radical cation of this compound. The formation of the radical cation, typically through oxidation, could lead to fragmentation pathways. Investigating which C-C bonds are prone to cleavage and the factors influencing this fragmentation would be essential for predicting the stability and subsequent reactions of this intermediate.

Derivatization Strategies and Functionalization of 2 3 Chloropropyl 2 Methyl 1,3 Dioxolane

Introduction of Heteroatom-Containing Functional Groups

The primary chloride in 2-(3-chloropropyl)-2-methyl-1,3-dioxolane is amenable to nucleophilic substitution reactions, providing a straightforward route to introduce various heteroatom-containing functional groups. These transformations are fundamental in modifying the compound's physical and chemical properties and for synthesizing more complex target molecules.

One notable application is in the synthesis of ether linkages. For instance, this compound has been utilized in the preparation of 7-[(4,4-Ethylenedioxy)pentoxy]-2H-1-benzopyran-2-one. sigmaaldrich.com This reaction, a classic example of the Williamson ether synthesis, involves the displacement of the chloride by a phenoxide ion, demonstrating the utility of this building block in creating aryl ether derivatives.

While specific, detailed research findings on the direct reaction of this compound with a wide range of nitrogen and sulfur nucleophiles are not extensively documented in readily available literature, the general principles of SN2 reactions suggest its high potential for such transformations. The primary nature of the alkyl chloride minimizes competing elimination reactions, favoring substitution.

Below is a representative table of potential nucleophilic substitution reactions based on established organic chemistry principles.

| Nucleophile | Reagent Example | Product Functional Group | Potential Product Name |

| Amine | Ammonia (NH₃) | Primary Amine | 2-(3-Aminopropyl)-2-methyl-1,3-dioxolane |

| Azide | Sodium Azide (NaN₃) | Azide | 2-(3-Azidopropyl)-2-methyl-1,3-dioxolane |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | 2-(3-Methoxypropyl)-2-methyl-1,3-dioxolane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 2-Methyl-2-(3-(phenylthio)propyl)-1,3-dioxolane |

Carbon-Carbon Bond Forming Reactions for Chain Extension

Extending the carbon framework of this compound is crucial for the synthesis of more elaborate molecules. The primary chloride allows for its conversion into organometallic reagents or for it to act as an electrophile in coupling reactions.

A significant advancement in this area is the preparation of a Grignard reagent from this compound. A patented method details the formation of this organomagnesium compound, which is then used in subsequent reactions. masterorganicchemistry.com The process involves reacting the chloro derivative with magnesium powder in anhydrous tetrahydrofuran, initiated by 1,2-dibromoethane. masterorganicchemistry.com This Grignard reagent serves as a potent nucleophile for creating new carbon-carbon bonds.

The following table summarizes the key steps in the preparation and reaction of the Grignard reagent as described in the patent literature. masterorganicchemistry.com

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| Grignard Formation | This compound, Magnesium | 1,2-Dibromoethane (initiator), Anhydrous Tetrahydrofuran | 40-70 °C, Reflux under Nitrogen | 2-(3-(Magnesiochloro)propyl)-2-methyl-1,3-dioxolane |

| Grignard Reaction | A-ring degradation product of a steroid, Grignard reagent from above | Anhydrous Tetrahydrofuran | -20 to -35 °C | Tertiary alcohol adduct |

This strategy has been successfully applied in the multi-step synthesis of estra-4,9-diene-3,17-dione (B195082), highlighting the industrial relevance of this carbon-carbon bond-forming reaction. masterorganicchemistry.com

While direct examples of other common carbon-carbon bond-forming reactions such as those involving organocuprates or palladium-catalyzed cross-couplings (e.g., Heck, Suzuki) with this compound are not prominently featured in the surveyed literature, the potential for such transformations exists. The corresponding Grignard reagent, for instance, could theoretically be used in Negishi-type cross-coupling reactions.

Strategies for Complex Molecular Scaffold Elaboration

The strategic use of this compound and its derivatives as building blocks enables the construction of complex molecular scaffolds, including those found in pharmacologically active compounds and natural products. The dual functionality of the molecule—a latent carbonyl group and a reactive alkyl chain—allows for sequential or tandem reactions to build intricate architectures.

The synthesis of estra-4,9-diene-3,17-dione exemplifies this approach. masterorganicchemistry.com Following the Grignard reaction, the resulting intermediate undergoes oxidation and hydrolysis, and critically, a tandem cyclization reaction to construct the final steroidal framework. masterorganicchemistry.com This demonstrates how the initial carbon chain extension from this compound is a pivotal step in a cascade of reactions leading to a complex polycyclic system.

The derivatization of the propyl chain, as discussed in the preceding sections, opens up a wide array of possibilities for constructing diverse and complex molecular structures, underscoring the importance of this compound as a versatile synthon in modern organic chemistry.

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Complex Chemical Synthesis

The unique combination of a nucleophilic displacement-ready chloro group and a latent carbonyl functionality renders 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane a strategic starting material in multi-step synthetic sequences.

Precursor in Pharmaceutical Synthesis Programs

A notable application of this compound is in the synthesis of complex pharmaceutical intermediates. A key example is its use in the preparation of 7-[(4,4-Ethylenedioxy)pentoxy]-2H-1-benzopyran-2-one. scbt.com Benzopyran-based structures are known to exhibit a wide range of biological activities, and their derivatives are common scaffolds in drug discovery programs.

In this synthesis, the chloropropyl moiety of this compound allows for the alkylation of a phenolic precursor, thereby introducing a five-carbon chain with a protected ketone at the terminus. This ketone can be deprotected under acidic conditions at a later stage for further functionalization, illustrating the utility of this building block in a sequential reaction strategy.

Table 1: Key Intermediates in the Synthesis of Benzopyran Derivatives

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| 7-Hydroxycoumarin | This compound | 7-[3-(2-Methyl-1,3-dioxolan-2-yl)propoxy]coumarin | Intermediate for further elaboration |

| Phenolic Precursors | This compound | O-alkylated products with a protected ketone | General strategy for introducing a functionalized side chain |

This table illustrates the role of this compound in the synthesis of precursors for bioactive molecules.

Role in Agrochemical Development

While direct evidence for the extensive use of this compound in the synthesis of commercial agrochemicals is not widely documented in publicly available literature, the dioxolane moiety is a known feature in certain classes of pesticides. A patent for dioxolane derivatives as pesticides suggests the potential for such compounds in this field. The presence of the reactive chloropropyl group would allow for its incorporation into larger, more complex molecules with potential herbicidal, insecticidal, or fungicidal properties. Further research into the synthesis and biological screening of derivatives of this compound could unveil its potential in agrochemical development.

Applications in Polymer Chemistry and Advanced Materials Science

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers. The chloropropyl group can serve as a site for polymerization or for grafting onto existing polymer backbones. For instance, it could potentially undergo nucleophilic substitution with a variety of functional groups to create a library of monomers with different properties.

Table 2: Potential Polymerization Strategies Involving this compound

| Polymerization Type | Reactive Site | Potential Polymer Structure | Potential Applications |

|---|---|---|---|

| Polycondensation | Chloropropyl group | Polyesters, polyamides, polyethers | Thermoplastics, thermosets |

| Ring-Opening Polymerization | Dioxolane ring | Polyethers with functional side chains | Biomaterials, functional coatings |

| Grafting | Chloropropyl group | Modified commodity polymers | Compatibilizers, surface modifiers |

This table outlines the hypothetical applications of this compound in polymer synthesis based on its chemical structure.

Synthesis of Dioxolane-Containing Bioactive Molecule Analogs

The 1,3-dioxolane (B20135) ring is a common structural motif in a variety of biologically active natural products and synthetic compounds. Its inclusion in a molecule can influence its conformational rigidity, solubility, and metabolic stability. By using this compound as a building block, medicinal chemists can synthesize novel analogs of known bioactive molecules. The introduction of the methyl-dioxolane-propyl side chain can lead to modified pharmacological profiles, potentially improving potency, selectivity, or pharmacokinetic properties. The synthesis of such analogs allows for systematic structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Employment as a Latent Functional Group Precursor via Dioxolane Ring Protection/Deprotection

One of the most powerful applications of this compound in organic synthesis is its role as a latent precursor for the 5-chloro-2-pentanone (B45304) functionality. The dioxolane group serves as a robust protecting group for the ketone, which is stable to a wide range of reaction conditions, including nucleophilic and basic environments.

This allows for chemical transformations to be performed on the chloropropyl part of the molecule without affecting the ketone. Once the desired modifications are complete, the dioxolane ring can be readily cleaved under acidic conditions to unmask the ketone. This "protect-modify-deprotect" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high levels of chemo- and regioselectivity. The deprotection step regenerates the carbonyl group, which can then participate in a variety of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations.

Table 3: Chemical Stability of the Dioxolane Protecting Group

| Condition | Stability of Dioxolane |

|---|---|

| Strongly Basic (e.g., NaOH, LDA) | Stable |

| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable |

| Reducing (e.g., NaBH4, LiAlH4) | Stable |

| Oxidizing (e.g., PCC, Swern oxidation) | Stable |

| Strongly Acidic (e.g., aqueous HCl, H2SO4) | Labile (Deprotection) |

This table summarizes the general stability of the 1,3-dioxolane protecting group under various reaction conditions, highlighting its utility in multi-step synthesis.

Computational and Theoretical Investigations of 2 3 Chloropropyl 2 Methyl 1,3 Dioxolane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying organic molecules like 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For this compound, several key reactions can be investigated. One such reaction is its acid-catalyzed hydrolysis, which is a fundamental process for this class of compounds. DFT can be employed to model the stepwise mechanism, which typically involves protonation of an oxygen atom, ring opening to form a resonance-stabilized oxocarbenium ion, and subsequent nucleophilic attack by water.

The geometries of reactants, intermediates, transition states, and products along the reaction coordinate can be optimized. For instance, in the hydrolysis of this compound, the structure of the key transition state leading to the cleavage of a C-O bond can be precisely determined. These calculations would reveal the bond lengths and angles at the transition state, providing a deeper understanding of the factors that control the reaction rate.

Another important reaction amenable to DFT studies is the formation of a Grignard reagent from the chloropropyl side chain. The mechanism of Grignard reagent formation is complex and can involve single-electron transfer (SET) pathways. DFT can help to distinguish between different proposed mechanisms by calculating the energies of the radical intermediates and transition states involved.

Hypothetical DFT-Calculated Geometries for the Hydrolysis of this compound

This table illustrates the type of data that would be generated from DFT calculations for the key species in the acid-catalyzed hydrolysis of this compound. The values are hypothetical.

| Species | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|

| Protonated Dioxolane | C2-O1: 1.45, C2-O3: 1.45, O1-H: 0.98 | O1-C2-O3: 108.5 |

| Transition State 1 | C2-O1: 1.85 (breaking), C2-O3: 1.35 | O1-C2-O3: 115.0 |

| Oxocarbenium Ion | C2-O3: 1.28, C2-C4: 1.50 | O3-C2-C4: 120.5 |

For the hydrolysis of this compound, DFT calculations could predict the energy barrier for the rate-determining step, which is typically the formation of the oxocarbenium ion. Comparing the activation energies for the hydrolysis of this compound with other related dioxolanes could reveal the electronic and steric effects of the 3-chloropropyl and methyl substituents.

Similarly, for the formation of the Grignard reagent, DFT can be used to calculate the activation barrier for the insertion of magnesium into the C-Cl bond. This would provide valuable information for optimizing reaction conditions, such as temperature and solvent.

Hypothetical Reaction Energetics for the Formation of a Grignard Reagent from this compound

This table presents hypothetical energy values (in kcal/mol) that could be obtained from DFT calculations for the reaction of the chloropropyl side chain with magnesium.

| Reaction Step | ΔE (Electronic Energy) | ΔH (Enthalpy) | ΔG (Gibbs Free Energy) | Activation Energy (Ea) |

|---|---|---|---|---|

| Adsorption of R-Cl on Mg surface | -5.2 | -5.0 | 2.5 | 1.8 |

| C-Cl Bond Cleavage (SET) | 15.8 | 15.5 | 18.2 | 20.5 |

| Formation of R-MgCl | -25.3 | -25.6 | -20.1 | 3.2 |

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule play a significant role in its reactivity. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, can be used to explore the conformational landscape of this compound.

The 1,3-dioxolane (B20135) ring is not planar and can adopt several puckered conformations, most notably the "envelope" and "twist" forms. The presence of substituents on the C2 carbon (a methyl group and a 3-chloropropyl group) will influence the relative stability of these conformations. Conformational analysis can identify the lowest energy conformer, which is the most populated at equilibrium, as well as the energy barriers for interconversion between different conformers.

The orientation of the 3-chloropropyl side chain is also of interest, as different rotational isomers (rotamers) will have different energies and may exhibit different reactivities. Understanding the preferred conformation can provide insights into how the molecule interacts with other reagents and catalysts.

Solvent Effects in Reaction Pathways Using Continuum Solvation Models (e.g., COSMO-RS)

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Continuum solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are an efficient way to incorporate the effects of the solvent into computational studies. nih.govresearchgate.net

COSMO-RS treats the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule placed in a virtual cavity. nih.govresearchgate.net This approach allows for the calculation of solvation energies and the prediction of how the energies of reactants, transition states, and products change in different solvents.

For reactions involving this compound, such as its hydrolysis or the formation of a Grignard reagent, COSMO-RS can be used to:

Predict the solubility of the compound in various solvents.

Assess how the activation energy of a reaction changes with solvent polarity. For example, reactions that proceed through charged intermediates, like the formation of an oxocarbenium ion, are generally favored in more polar solvents.

Understand the role of specific solvent-solute interactions, such as hydrogen bonding.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted 2-alkyl-2-methyl-1,3-dioxolanes, a QSRR model could be developed to predict a specific aspect of their reactivity, such as the rate of hydrolysis.

To build a QSRR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and the experimentally measured reactivity.

For this compound and its analogues, a QSRR study could help to identify the key structural features that govern their reactivity, providing a predictive tool for designing new dioxolane derivatives with desired properties.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane and for quantifying the purity of the final product. A typical approach involves reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

During a synthesis reaction, small aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched, and injected into the HPLC system. The resulting chromatograms provide a quantitative snapshot of the reaction's composition over time. The disappearance of starting materials and the appearance of the this compound product can be tracked by integrating the area of their respective peaks. This data is vital for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time.

Upon completion of the reaction, HPLC is used to determine the purity of the isolated product. The peak area of this compound is compared to the total area of all peaks in the chromatogram, providing a percentage purity value. This method can detect and quantify unreacted starting materials and any side products formed. pensoft.net

Table 1: Hypothetical HPLC Data for Reaction Monitoring This table illustrates the monitoring of a reaction where a precursor is converted to this compound. The analysis is performed on a C18 column with a UV detector.

| Time (minutes) | Precursor Peak Area (%) | Product Peak Area (%) |

| 0 | 99.1 | 0.5 |

| 30 | 65.4 | 33.8 |

| 60 | 32.7 | 66.2 |

| 90 | 10.1 | 88.9 |

| 120 | 1.2 | 97.5 |

Mass Spectrometry (MS/MS) for Intermediate Identification and Fragmentation Pathway Analysis

Mass Spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is a powerful technique for confirming the molecular weight of this compound and for identifying reaction intermediates. Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like this dioxolane derivative.

In a typical EI-MS experiment, the molecule is ionized, forming a molecular ion (M⁺˙). For this compound (MW: 164.63 g/mol ), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 164, often accompanied by a smaller peak at m/z 166 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). nist.govdocbrown.info

The molecular ion is often unstable and undergoes fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation pathways can be elucidated to confirm the compound's structure. For this compound, key fragmentation steps would include the loss of the chloropropyl side chain, cleavage of the dioxolane ring, and loss of small neutral molecules. libretexts.orgmiamioh.edu MS/MS experiments can isolate a specific parent ion and induce further fragmentation, providing deeper structural insights and helping to differentiate between isomeric intermediates.

Table 2: Plausible Mass Spectrometry Fragmentation Pathway for this compound

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 164/166 | [C₇H₁₃ClO₂]⁺˙ (Molecular Ion) | - |

| 149/151 | [C₆H₁₀ClO₂]⁺ | •CH₃ (Methyl radical) |

| 129 | [C₇H₁₃O₂]⁺ | •Cl (Chlorine radical) |

| 87 | [C₄H₇O₂]⁺ | •C₃H₆Cl (Chloropropyl radical) |

| 43 | [C₂H₃O]⁺ | C₅H₁₀ClO (Ring fragments) |

Gas Chromatography (GC) for Kinetic Studies and Product Quantification

Gas Chromatography (GC) is an excellent technique for the analysis of volatile compounds like this compound. It is particularly well-suited for conducting kinetic studies and for the precise quantification of products and byproducts. researchgate.net When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity for organic compounds, making it ideal for tracking concentration changes over time.

For kinetic analysis, a reaction is sampled at various intervals. An internal standard (a non-reactive compound with a distinct retention time) is often added to each sample to improve quantitative accuracy. The samples are then injected into the GC. The peak areas of the reactant, product, and any intermediates are recorded. By plotting the concentration of the species against time, the reaction rate, rate constant, and reaction order can be determined. mdpi.com

GC coupled with Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This allows for the confident identification of each peak in the chromatogram, which is crucial for analyzing complex reaction mixtures and identifying unknown byproducts. analytice.com

Table 5: Illustrative GC Data for a Kinetic Study This table shows hypothetical data from a GC-FID analysis for a reaction involving this compound, using an internal standard for quantification.

| Time (min) | Retention Time Reactant A (min) | Conc. Reactant A (mM) | Retention Time Product* (min) | Conc. Product* (mM) |

| 0 | 5.8 | 100.0 | 8.2 | 0.0 |

| 10 | 5.8 | 75.2 | 8.2 | 24.8 |

| 20 | 5.8 | 56.1 | 8.2 | 43.9 |

| 30 | 5.8 | 41.5 | 8.2 | 58.5 |

| 60 | 5.8 | 17.3 | 8.2 | 82.7 |

| * Product refers to this compound |

In Situ Spectroscopic Techniques for Real-Time Reaction Observation

While chromatographic methods like HPLC and GC are powerful, they require discrete sampling and are therefore not continuous. In situ spectroscopic techniques allow for real-time, continuous observation of a reaction as it occurs, providing a dynamic view of species concentration without disturbing the reaction mixture. researchgate.netfigshare.com

FT-IR and Raman Spectroscopy: Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can monitor reactions in real-time using immersion probes. nih.gov These techniques detect changes in vibrational frequencies of functional groups. For example, in a reaction forming this compound from a ketone, one could monitor the disappearance of the C=O stretch of the starting material and the appearance of the characteristic C-O stretches of the dioxolane ring.

FlowNMR: FlowNMR spectroscopy allows for the continuous monitoring of a reaction mixture as it flows through the NMR spectrometer. rsc.org This provides detailed structural information in real-time, making it possible to identify and quantify reactants, intermediates, and products simultaneously. This is particularly valuable for identifying short-lived intermediates that would be missed by offline analysis.

These in situ methods offer significant advantages for mechanistic studies, enabling the direct observation of transient species and providing high-density data for precise kinetic modeling.

Q & A

Q. What are the standard methods for synthesizing 2-(3-chloropropyl)-2-methyl-1,3-dioxolane?

The compound is typically synthesized via acid-catalyzed ketalization of 5-chloro-2-pentanone with ethylene glycol. This involves refluxing the ketone with ethylene glycol in the presence of a weak acid catalyst (e.g., p-toluenesulfonic acid) under Dean-Stark conditions to remove water and drive the reaction to completion. Alternative routes include Grignard reactions with 2-(2-bromoethyl)-1,3-dioxolane intermediates or transacetalization reactions using pinacol acetals .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm the dioxolane ring structure and chloropropyl substituents (e.g., methyl groups at δ ~1.3 ppm, chloropropyl protons at δ ~1.8–3.5 ppm) .

- IR spectroscopy : Absorbance bands for C-O-C stretching (~1100 cm) and C-Cl stretching (~650 cm) .

- Mass spectrometry : Molecular ion peak at m/z 164.63 (CHClO) .

Q. What safety protocols are critical when handling this compound?

The compound is classified as a flammable liquid (Category 4) . Key safety measures include:

- Use of fume hoods and flame-resistant equipment.

- Avoidance of skin/eye contact; wash with soap and water immediately if exposed.

- Storage in airtight containers at temperatures below 25°C, away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound?

Density Functional Theory with dispersion correction (DFT-D) is highly effective for modeling noncovalent interactions and conformational stability. For example:

- Calculate fractional coordination numbers (CN) to assess dispersion forces between the dioxolane ring and chloropropyl chain.

- Use atom-pairwise dispersion coefficients to refine intermolecular interaction energies in solvent or solid-state systems.

- Validate predictions against experimental data (e.g., X-ray crystallography or NMR coupling constants) .

Q. What mechanistic insights explain its reactivity in ring-opening reactions?

The dioxolane ring undergoes acid-catalyzed ring-opening via protonation of the oxygen atom, leading to cleavage of the C-O bond. For example:

- In cationic polymerization , the ring opens to form ketoether sequences, as confirmed by IR detection of carbonyl groups (1700–1750 cm) .

- Radical-initiated reactions favor addition to the methylene group adjacent to the dioxolane oxygen, forming branched polymers .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a precursor for chiral building blocks in drug development. For instance:

Q. What challenges arise in analyzing its environmental degradation products?

The compound’s low water solubility (~undetermined) complicates trace analysis. Recommended approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.